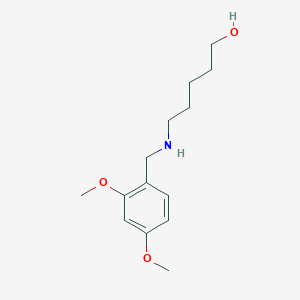

5-(2,4-Dimethoxybenzylamino)pentan-1-ol

Description

5-(2,4-Dimethoxybenzylamino)pentan-1-ol is a synthetic amino alcohol derivative characterized by a pentan-1-ol backbone substituted with a 2,4-dimethoxybenzylamino group at the fifth carbon. The compound’s methoxy groups likely enhance solubility and influence electronic properties, while the benzylamino moiety may confer aromatic interaction capabilities in biological systems .

Properties

Molecular Formula |

C14H23NO3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

5-[(2,4-dimethoxyphenyl)methylamino]pentan-1-ol |

InChI |

InChI=1S/C14H23NO3/c1-17-13-7-6-12(14(10-13)18-2)11-15-8-4-3-5-9-16/h6-7,10,15-16H,3-5,8-9,11H2,1-2H3 |

InChI Key |

RZIXOYHRPYFVCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCCCCCO)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2,4-Dimethoxybenzylamino)pentan-1-ol with structurally related compounds based on substituents, physical properties, spectroscopic data, and biological activities:

Structural and Functional Differences

- Substituent Effects: The 2,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, enhancing solubility in polar solvents compared to chlorophenoxy derivatives (e.g., Ae5, Be5) . the solid-state pyrimidine analogs . Imidazole-4-yl () enables hydrogen bonding and receptor interactions, critical for histamine H3 agonism .

Spectroscopic Distinctions

- Aromatic Signals : The target compound’s 2,4-dimethoxybenzyl group would show two singlet peaks for methoxy protons (~3.8 ppm) and aromatic protons in the 6–8 ppm range, distinct from pyrimidine NH signals (~8.7 ppm) in Ae5 .

- Aliphatic Chain: The pentan-1-ol backbone’s CH2 and OH groups (~1.5–3.5 ppm) align with analogs like Ae5 and 5-(Diethylamino)pentan-1-ol .

Q & A

Q. What are the recommended synthesis routes for 5-(2,4-Dimethoxybenzylamino)pentan-1-ol?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A plausible route involves reacting 5-aminopentan-1-ol with 2,4-dimethoxybenzyl chloride under basic conditions (e.g., using K₂CO₃ or NaH as a base) in a polar aprotic solvent like DMF or THF. Reductive amination using NaBH₃CN or catalytic hydrogenation (H₂/Pd) may also be employed to couple 2,4-dimethoxybenzaldehyde with 5-aminopentan-1-ol. Purification typically involves column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.0 ppm, split due to dimethoxy substitution), methoxy groups (δ ~3.8 ppm), NH (δ ~1.5–2.5 ppm, broad if free), and hydroxyl (δ ~1.5 ppm, exchangeable).

- ¹³C NMR : Signals for aromatic carbons (δ 110–160 ppm), methoxy carbons (δ ~55 ppm), and aliphatic chain carbons.

- IR : Stretches for -OH (~3300 cm⁻¹), -NH (~3350 cm⁻¹), and aromatic C-O (~1250 cm⁻¹).

- MS (ESI) : Molecular ion peak [M+H]⁺ and fragmentation patterns to confirm the structure .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors/dust.

- Storage : Keep in a tightly sealed container at 2–8°C, away from ignition sources.

- Spill Management : Absorb with inert material (e.g., sand), collect in a closed container, and dispose as hazardous waste. Avoid water to prevent runoff .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Use anhydrous DMF or THF to enhance nucleophilicity of the amine.

- Catalysis : Add catalytic KI to improve benzyl halide reactivity in SN2 reactions.

- Temperature Control : Maintain 60–80°C for 12–24 hours to ensure completion while minimizing side reactions.

- Workup : Neutralize excess base with dilute HCl before extraction to isolate the product efficiently. Yields ~70–80% are achievable with rigorous drying of reagents .

Q. How does the 2,4-dimethoxybenzyl group influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Electronic Effects : Methoxy groups donate electron density via resonance, increasing the benzyl group’s electron-rich nature, which may enhance π-π stacking with aromatic residues in enzyme active sites.

- Hydrophobicity : The dimethoxybenzyl moiety improves lipid solubility, potentially enhancing membrane permeability.

- Biological Assays : Use fluorescence polarization or SPR to measure binding affinity to targets like GPCRs or kinases. Compare with analogs lacking methoxy groups to isolate electronic/hydrophobic contributions .

Q. How to resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: MeCN/H₂O + 0.1% TFA).

- Kinetic Analysis : Calculate half-life (t₁/₂) at each pH. Acidic conditions (pH < 4) may hydrolyze the amine linkage, while alkaline conditions (pH > 9) could deprotonate the hydroxyl group, altering reactivity.

- Contradiction Resolution : Validate findings with LC-MS to identify degradation products and adjust storage recommendations accordingly .

Q. What are the challenges in enantioselective synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Chiral Centers : The secondary amine and hydroxyl group create stereogenic centers. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control configuration.

- Resolution Techniques : Employ enzymatic resolution (lipases) or chiral chromatography (Chiralpak AD-H column) to separate enantiomers.

- Characterization : Confirm enantiopurity via polarimetry or chiral HPLC .

Q. How to design experiments to assess the compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ using a fluorogenic substrate in the presence of varying compound concentrations. For example, test inhibition of acetylcholinesterase or monoamine oxidases.

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Structural Studies : Conduct molecular docking (AutoDock Vina) using X-ray crystal structures of target enzymes to predict binding modes. Validate with mutagenesis studies on key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.